molecular formula C22H23N3O4 B12108314 2-[(2-acetamido-3-phenylpropanoyl)amino]-3-(1H-indol-3-yl)propanoic acid

2-[(2-acetamido-3-phenylpropanoyl)amino]-3-(1H-indol-3-yl)propanoic acid

Cat. No.: B12108314
M. Wt: 393.4 g/mol
InChI Key: IFQOQFHEONRKLI-UHFFFAOYSA-N
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Description

2-[(2-Acetamido-3-phenylpropanoyl)amino]-3-(1H-indol-3-yl)propanoic acid is a synthetic tripeptide derivative featuring a central indole-propanoic acid backbone. Its structure includes:

  • Phenyl group: At the β-position of the propanoyl chain, contributing to aromatic interactions.
  • Indole moiety: A 1H-indol-3-yl group linked to the α-carbon of propanoic acid, enabling π-π stacking and hydrogen bonding.

This compound is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods, with purity confirmed by HPLC-MS and 1H NMR .

Properties

IUPAC Name

2-[(2-acetamido-3-phenylpropanoyl)amino]-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-14(26)24-19(11-15-7-3-2-4-8-15)21(27)25-20(22(28)29)12-16-13-23-18-10-6-5-9-17(16)18/h2-10,13,19-20,23H,11-12H2,1H3,(H,24,26)(H,25,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQOQFHEONRKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Phe-Trp-OH typically involves the coupling of N-acetyl-L-phenylalanine with L-tryptophan. This process can be carried out using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) .

Industrial Production Methods

Industrial production of Ac-Phe-Trp-OH may involve large-scale peptide synthesis techniques, including automated peptide synthesizers and high-throughput purification methods. The use of protecting groups, such as t-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc), is common to prevent unwanted side reactions during the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ac-Phe-Trp-OH can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine or other oxidized derivatives.

    Reduction: Reduction reactions can target the peptide bond or specific amino acid residues.

    Substitution: Substitution reactions can occur at the aromatic rings of phenylalanine and tryptophan, leading to modified peptides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve electrophilic aromatic substitution using reagents like bromine or chlorine .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine, while substitution reactions can yield halogenated derivatives of the peptide .

Scientific Research Applications

Ac-Phe-Trp-OH has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ac-Phe-Trp-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylalanine and tryptophan residues can participate in hydrophobic interactions, hydrogen bonding, and π-π stacking with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Indole-Propanoic Acid Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties Reference
2-[(2-Acetamido-3-phenylpropanoyl)amino]-3-(1H-indol-3-yl)propanoic acid Acetamido, phenylpropanoyl ~425 (estimated) Hydrophobic core; potential IDP ligand
(2S)-2-[3-(4-Fluorophenyl)prop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoic acid 4-Fluorophenyl-propenoyl ~368 Docking score: -7.37 kcal/mol; binds SARS-CoV-2 Mpro via H-bonds with Asp164, Tyr268
3-(1H-Indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic acid 2-Nitrobenzenesulfonamido ~389 Chiral sulfonamide; disordered solvate (methanol/water); studied for crystal packing
2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]-3-(1H-indol-3-yl)propanoic acid 4-Chloro-3-(trifluoromethyl)benzenesulfonamido ~472 Enhanced electron-withdrawing groups; potential protease inhibitor
2-(2-Amino-3-methylbutanamido)-3-(1H-indol-3-yl)propanoic acid Branched 2-amino-3-methylbutanamido ~315 Increased steric bulk; possible antimicrobial activity (analogous tripeptides)

(a) Binding Affinity and Selectivity

  • DC5977–0726 (Table 1) exhibits stronger binding to SARS-CoV-2 Mpro (-7.37 kcal/mol) compared to other indole derivatives, attributed to its 4-fluorophenyl-propenoyl group forming multiple hydrogen bonds .
  • Cl-NQTrp (), a naphthoquinone-indole hybrid, shows distinct redox activity due to its chloro-1,4-dioxonaphthalene substituent, absent in the target compound .

(b) Physicochemical Properties

  • Solubility: Sulfonamide derivatives (e.g., compounds in ) exhibit lower aqueous solubility due to aromatic sulfonamido groups, whereas the target compound’s acetamido-phenylpropanoyl moiety may improve lipid membrane permeability.
  • Crystallinity : The 2-nitrobenzenesulfonamido derivative forms crystals with disordered solvents, complicating structural resolution .

Divergent Findings and Limitations

  • Contradiction in Bioactivity: While DC5977–0726 shows promising docking scores , other indole-propanoic acid derivatives (e.g., NSAID-linked compounds in ) prioritize cyclooxygenase inhibition over protease targeting.
  • Data Gaps : Structural data (e.g., X-ray crystallography) for the target compound are absent in the evidence, limiting direct comparison with analogues like .

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